2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
Properties
CAS No. |
538337-31-4 |
|---|---|
Molecular Formula |
C22H24ClN5O2S |
Molecular Weight |
458.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24ClN5O2S/c1-4-11-28-20(13-24-19-10-6-9-18(23)15(19)2)26-27-22(28)31-14-21(29)25-16-7-5-8-17(12-16)30-3/h4-10,12,24H,1,11,13-14H2,2-3H3,(H,25,29) |
InChI Key |
WRWDPAQWBCCTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with constructing the 1,2,4-triazole ring, a critical scaffold for subsequent functionalization. As demonstrated in similar triazole-based acetamide syntheses , the Fischer esterification of a carboxylic acid precursor (e.g., 2-(4-isobutylphenyl)propanoic acid) with methanol under reflux produces the corresponding methyl ester. This intermediate is then treated with hydrazine hydrate to yield a hydrazide derivative . Cyclization of the hydrazide with methyl isothiocyanate in a basic medium (10% NaOH) at elevated temperatures (225°C) generates the 1,2,4-triazole-3-thiol core .
Key Reaction Conditions
Functionalization with the (3-Chloro-2-Methylanilino)Methyl Group
The incorporation of the (3-chloro-2-methylanilino)methyl group at the C5 position involves a Mannich-type reaction . The triazole-thiol intermediate reacts with formaldehyde and 3-chloro-2-methylaniline under mildly acidic conditions (pH 4–5), forming a Schiff base that undergoes reduction to yield the secondary amine .
Optimization Challenges
-
pH Control : Maintaining a pH of 4–5 is critical to avoid over-acidification, which can lead to side reactions .
-
Solvent Choice : Methanol or ethanol is preferred for solubility and reaction homogeneity .
Sulfanyl-Acetamide Coupling
The final step involves attaching the N-(3-methoxyphenyl)acetamide moiety via a thioether linkage . The triazole-thiol intermediate reacts with 2-bromo-N-(3-methoxyphenyl)acetamide in the presence of NaH and DCM . This nucleophilic substitution proceeds at room temperature, with the thiolate anion displacing bromide to form the sulfanyl bridge.
Reaction Table
| Parameter | Value | Reference |
|---|---|---|
| Reagent | 2-Bromo-N-(3-methoxyphenyl)acetamide | |
| Catalyst | NaH (2 equiv) | |
| Solvent | DCM, anhydrous | |
| Time | 12–16 h | |
| Yield | 55–60% |
Purification and Characterization
Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . Structural confirmation is achieved via:
-
FTIR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) .
-
NMR : Distinct signals for the allyl protons (δ 5.1–5.3 ppm), methoxyphenyl group (δ 3.8 ppm), and anilino methyl (δ 2.2 ppm) .
-
HRMS : Molecular ion peak at m/z 458.0 (calculated for C₂₂H₂₄ClN₅O₂S) .
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methodologies reveals trade-offs between yield, scalability, and complexity:
Route 1 (Above Protocol):
-
Advantages : High regioselectivity, avoids toxic catalysts.
-
Limitations : Multi-step process with moderate overall yield (~35–40%).
Route 2 (One-Pot Approach):
Combining triazole formation and alkylation in a single pot reduces steps but risks side reactions, lowering yield to 25–30% .
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry could enhance efficiency by improving heat transfer during exothermic steps (e.g., alkylation) . Solvent recovery systems and catalytic hydrogenation for amine reduction may further optimize sustainability .
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom.
Substitution: The chloro group can be substituted by various nucleophiles.
Reduction: Reduction of the triazole ring or other functional groups is possible.
Common Reagents and Conditions:
Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfanylation: Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or thiourea.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper catalyst, azide, and alkyne reactants.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several 1,2,4-triazole-acetamide derivatives, enabling comparative analysis of substituent effects on activity and physicochemical properties. Below is a detailed comparison:
Key Trends and Insights
Substituent Impact on Bioactivity: Chloro and Methyl Groups: The 3-chloro-2-methylanilino group in the target compound may enhance target affinity through hydrophobic and halogen-bonding interactions, similar to the 2-chlorophenyl group in ’s anti-exudative analog . Allyl vs.
Synthetic Accessibility :
- Thiol-alkylation (e.g., using bromoacetamide and K₂CO₃ in acetone) is a common method for introducing the acetamide side chain, as seen in and .
- Bulky substituents (e.g., naphthalenyloxy in ) require specialized conditions like 1,3-dipolar cycloaddition, complicating scalability .
Biological Performance: Anti-exudative activity correlates with electron-withdrawing groups (e.g., chlorine) and hydrogen-bond donors (e.g., amino groups) . Orco agonists (e.g., OLC-12) prioritize aromatic and hydrophobic substituents for receptor binding, a design principle applicable to the target compound’s 3-methoxyphenyl group .
Biological Activity
The compound 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule notable for its unique triazole structure and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring, along with the allyl and chloro substituents, contributes to its reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 538337-25-6 . The structural components include:
- Triazole ring : Known for antifungal and antibacterial properties.
- Allyl group : Enhances biological activity through various mechanisms.
- Sulfanyl moiety : Potentially involved in redox reactions and interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds with triazole rings exhibit significant antimicrobial activity. For instance, related triazole derivatives have shown efficacy against various pathogens:
These findings suggest that 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide may possess similar antimicrobial properties due to its structural similarities with known active compounds.
Anticancer Activity
The anticancer potential of this compound is supported by structural activity relationship (SAR) studies indicating that the presence of specific functional groups enhances cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | < 1.00 | |
| Compound B | HT29 (colon cancer) | < 1.00 |
These results imply that the compound may interact with cellular pathways involved in cancer proliferation and survival.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to inhibit enzymes like DNA gyrase, crucial for bacterial replication.
- Disruption of cell membrane integrity : The presence of the sulfanyl group may contribute to increased permeability of microbial membranes.
- Induction of apoptosis in cancer cells : Structural features may facilitate interactions with apoptotic pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical strains of bacteria and fungi. The results indicated that derivatives with similar structural motifs to our target compound displayed significant inhibition zones compared to controls.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment using MTT assays on human cancer cell lines, several derivatives exhibited promising results, suggesting that modifications in the structure can lead to enhanced anticancer activities.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with the formation of intermediates like 3-aryl-2-chloropropanals via condensation of acrylaldehyde with diazonium salts (10–30°C, CuCl₂ catalysis) . Subsequent steps include cyclization with thiourea to form thiazole intermediates and coupling with chloroacetyl chloride in dioxane/triethylamine at 20–25°C . Key optimizations:
- Temperature control : Maintain 10–30°C during diazonium coupling to prevent side reactions .
- Solvent selection : Use ethanol for cyclization to enhance yield, followed by recrystallization (ethanol-DMF mixtures) for purity .
- Purification : Column chromatography or repeated recrystallization improves purity (>95%) .
Advanced: How do structural modifications (e.g., allyl vs. furan substituents) influence bioactivity?
The allyl group at the triazole 4-position enhances lipophilicity, potentially improving membrane permeability, while furan substituents (e.g., in ) increase π-π stacking with biological targets . Comparative studies show:
- Antimicrobial activity : Allyl derivatives exhibit 2–4× higher potency against S. aureus (MIC = 8 µg/mL) than furan analogs .
- Anticancer selectivity : The 3-chloro-2-methylanilino group () shows IC₅₀ = 12 µM against MCF-7 cells, whereas pyridinyl substituents () reduce activity (IC₅₀ > 50 µM) .
Methodology : Use SAR studies with systematic substitution (e.g., replacing allyl with propyl or aryl groups) and assay in standardized cell lines .
Basic: What analytical techniques are essential for characterizing this compound?
- ¹H/¹³C-NMR : Confirm regiochemistry of triazole substitution (e.g., δ 4.16–4.20 ppm for CH₂ groups in thiazole intermediates) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 428.0 for C₂₁H₂₂ClN₅OS) .
- IR spectroscopy : Identify sulfanyl (S-H stretch at 2550 cm⁻¹) and amide (C=O at 1650 cm⁻¹) groups .
Advanced: How can contradictions in reported bioactivity data be resolved?
Discrepancies arise from assay variability (e.g., Bacillus subtilis MIC ranging from 4–32 µg/mL in vs. 8–16 µg/mL in ). Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate potency .
- Structural verification : Re-characterize disputed compounds via XRD (e.g., used XRD to resolve regiochemistry ambiguities) .
Basic: What is the proposed mechanism of action for this compound’s anticancer activity?
The triazole core inhibits topoisomerase II by intercalating DNA, while the sulfanyl-acetamide moiety disrupts thioredoxin reductase (TrxR) activity. Key findings:
- Enzyme inhibition : IC₅₀ = 9.5 µM against TrxR in HeLa cells .
- Apoptosis induction : Caspase-3 activation (2.8× baseline) observed in Jurkat cells .
Methodology : Use fluorescence-based enzyme assays and flow cytometry for apoptosis profiling .
Advanced: How can computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : The allyl group docks into hydrophobic pockets of EGFR (binding energy = -9.2 kcal/mol), while the 3-methoxyphenyl group forms hydrogen bonds with Lys745 .
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Use 2D descriptors (e.g., AlogP, polar surface area) to predict bioavailability (R² = 0.82 for Caco-2 permeability) .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposes at >150°C (TGA data) .
- Light sensitivity : Store in amber vials at 4°C; UV exposure reduces purity by 15% over 30 days .
- pH stability : Stable in pH 5–7; degrades in acidic (pH < 3) or alkaline (pH > 9) conditions .
Advanced: How to design derivatives with improved ADMET properties?
- LogP optimization : Replace the 3-methoxyphenyl group with a polar pyridinyl moiety to reduce LogP from 3.8 to 2.1, enhancing solubility .
- Metabolic stability : Introduce fluorine at the para position of the anilino group to block CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 6.3 hrs) .
- Toxicity screening : Use in vitro hepatocyte models (e.g., HepG2) to assess cytotoxicity (CC₅₀ > 100 µM target) .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Intermediate purification : Column chromatography is impractical at >10 g scale; switch to liquid-liquid extraction (ethyl acetate/water) .
- Yield optimization : Catalytic triethylamine (1.2 eq.) improves chloroacetyl chloride coupling yield from 68% to 85% .
- Cost reduction : Replace CuCl₂ with FeCl₃ for diazonium coupling (saves $120/g) .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Treat MCF-7 cells with 10 µM compound; observe 4.5°C stabilization of TrxR .
- Silencing experiments : siRNA knockdown of TrxR reduces compound efficacy (IC₅₀ increases from 12 µM to 45 µM) .
- Pull-down assays : Biotinylated probes confirm direct binding to topoisomerase II (Kd = 0.8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
